molecular formula C13H9BrCl2N2O2 B12474490 2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide

Cat. No.: B12474490
M. Wt: 376.0 g/mol
InChI Key: PDLFXKFSDRMZOH-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide is an organic compound that features both phenoxy and pyridine moieties. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of halogen atoms (bromine and chlorine) in its structure can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with a suitable acylating agent to form the phenoxy intermediate.

    Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with 2-chloropyridine-3-amine under appropriate conditions to form the final product.

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and time) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions include substituted phenoxy derivatives, oxidized or reduced forms of the original compound, and hydrolyzed products.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide involves its interaction with specific molecular targets. The halogen atoms in its structure can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide: shares similarities with other halogenated phenoxy and pyridine derivatives.

    2-chloro-5-(trifluoromethyl)pyridine: Another compound with a pyridine moiety and halogen substituents, used in agrochemicals.

    4-bromo-2-chlorophenol: A precursor in the synthesis of the target compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of halogenated phenoxy and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H9BrCl2N2O2

Molecular Weight

376.0 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(2-chloropyridin-3-yl)acetamide

InChI

InChI=1S/C13H9BrCl2N2O2/c14-8-3-4-11(9(15)6-8)20-7-12(19)18-10-2-1-5-17-13(10)16/h1-6H,7H2,(H,18,19)

InChI Key

PDLFXKFSDRMZOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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